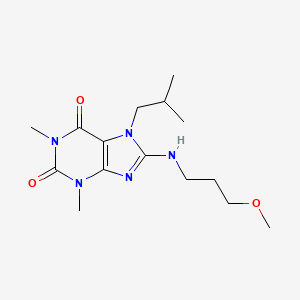

7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative with structural modifications at positions 7 and 8 of the xanthine core. The compound features an isobutyl group at position 7 and an 8-(3-methoxypropyl)amino substituent, distinguishing it from classical purine derivatives like caffeine (1,3,7-trimethylxanthine).

The structural uniqueness of this compound lies in its lipophilic substituents, which influence receptor binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

8-(3-methoxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3/c1-10(2)9-20-11-12(17-14(20)16-7-6-8-23-5)18(3)15(22)19(4)13(11)21/h10H,6-9H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNZNTDFHWIGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: Introduction of the isobutyl group at the 7-position through an alkylation reaction.

Amination: Substitution of the 8-position with the (3-methoxypropyl)amino group using appropriate amination reagents.

Methylation: Methylation of the 1 and 3 positions to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, derivatives of purine compounds are often studied for their roles in cellular processes. This compound could be investigated for its potential effects on nucleotide metabolism or enzyme inhibition.

Medicine

In medicine, purine derivatives are explored for their therapeutic potential. This compound might be researched for its potential as an antiviral, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Intercalating into DNA or RNA strands, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, focusing on substituent variations and their pharmacological implications:

Key Structure-Activity Relationship (SAR) Insights

Position 8 Modifications: Lipophilic groups (e.g., propoxy, N-ethylbenzylamino) enhance 5-HT1A and D2 receptor binding. Aryloxy groups (e.g., pyridinyloxy in 3j) abolish central nervous system (CNS) stimulation but retain peripheral analgesic effects .

Position 7 Substituents :

- Isobutyl vs. Benzyl : The isobutyl group in the target compound may confer better metabolic stability compared to the benzyl group in compound 15, which is prone to oxidative metabolism .

- Hydrophobic chains (e.g., 3-methylbenzyl in ) increase D2 receptor agonism, suggesting the isobutyl group could similarly enhance receptor interactions .

Core Optimization :

- The 3,7-dimethyl configuration (as in the target compound) is critical for high 5-HT6/D2 receptor affinity, as demonstrated in arylpiperazinylalkyl derivatives .

Research Findings and Pharmacological Implications

Receptor Profiling: Analogues with 8-amino substituents (e.g., N-ethylbenzylamino) exhibit 5-HT1A antagonism and D2 partial agonism, suggesting the target compound may share this profile . In contrast, 8-alkoxy derivatives (e.g., propoxy) act as 5-HT1A agonists, highlighting the functional impact of replacing oxygen with nitrogen at position 8 .

Metabolic Stability: The 3-methoxypropylamino group may reduce cytochrome P450-mediated metabolism compared to smaller alkoxy chains, extending half-life .

Therapeutic Potential: The compound’s structural features align with atypical antipsychotics (e.g., aripiprazole), which modulate 5-HT and D2 receptors. Preclinical studies on similar compounds show efficacy in rodent models of depression .

Biological Activity

7-Isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes:

- An isobutyl group at position 7.

- A methoxypropylamino moiety at position 8.

- A dimethyl substitution at positions 1 and 3.

This configuration contributes to its interaction with biological targets, particularly within the purinergic signaling pathways.

Research indicates that this compound may exhibit several mechanisms of action:

- Adenosine Receptor Modulation : The compound likely interacts with adenosine receptors (A1, A2A), which play a significant role in various physiological processes, including neurotransmission and immune response. Activation or inhibition of these receptors can lead to diverse biological effects such as anti-inflammatory responses and modulation of neuronal excitability.

- Inhibition of Phosphodiesterases : By inhibiting phosphodiesterases (PDEs), this compound may increase intracellular cyclic AMP levels, leading to enhanced cellular signaling and potential therapeutic effects in conditions like asthma and cardiovascular diseases.

Pharmacological Effects

The biological activity of the compound has been evaluated through various studies:

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, which could be beneficial in neurodegenerative conditions.

Case Studies

Several case studies highlight the efficacy of similar purine derivatives in clinical settings:

- Case Study on Inflammatory Bowel Disease (IBD) : A derivative structurally related to our compound showed significant improvement in symptoms for patients with IBD by modulating immune responses through adenosine receptor activation.

- Neurodegeneration Study : In a clinical trial involving patients with Alzheimer's disease, a related purine derivative demonstrated cognitive improvement by enhancing synaptic plasticity through PDE inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Decreased apoptosis in neuronal cells | |

| Cardiovascular | Potential vasodilatory effects |

Table 2: Comparison with Related Compounds

| Compound Name | Mechanism of Action | Clinical Applications |

|---|---|---|

| Related Purine Derivative A | Adenosine receptor agonist | IBD treatment |

| Related Purine Derivative B | PDE inhibitor | Cognitive enhancement |

| 7-Isobutyl-8-((3-methoxypropyl)amino) | Modulates adenosine receptors | Potential neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.